Nicotinuric Acid-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

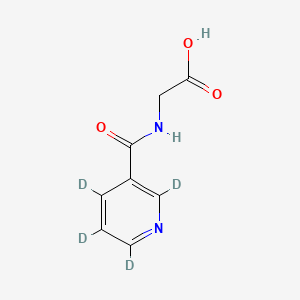

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGKPYXQINNGF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676067 | |

| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216737-36-8 | |

| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Nicotinuric Acid-d4 and its chemical structure

An In-Depth Technical Guide to Nicotinuric Acid-d4

Introduction

This compound is the deuterated, or labeled, form of nicotinuric acid.[1][2] Nicotinuric acid itself is a metabolite of nicotinic acid (also known as niacin or Vitamin B3).[3][4] In the fields of pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They serve primarily as internal standards for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly to the endogenous analyte during sample extraction, chromatography, and ionization, leading to accurate and precise quantification.

Chemical Structure and Properties

This compound is structurally identical to nicotinuric acid, with the exception of four deuterium atoms replacing four hydrogen atoms on the pyridine ring of the nicotinic acid moiety. Its systematic name is N-[(3-Pyridinyl-d4)carbonyl]glycine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1216737-36-8 | |

| Molecular Formula | C₈H₄D₄N₂O₃ | |

| Molecular Weight | 184.19 g/mol | |

| Alternate Names | N-[(3-Pyridinyl-d4)carbonyl]glycine |

Metabolic Pathway: Formation of Nicotinuric Acid

Nicotinic acid (Niacin) undergoes metabolism in the body through two primary pathways. One of these pathways involves the conjugation of nicotinic acid with the amino acid glycine to form nicotinuric acid. This biotransformation is a crucial step in the clearance of niacin. Understanding this pathway is essential for pharmacokinetic studies of niacin and its derivatives.

Caption: Metabolic conversion of Nicotinic Acid to Nicotinuric Acid.

Experimental Protocols

This compound is an ideal internal standard for the quantification of nicotinic acid and nicotinuric acid in biological matrices like plasma. Below is a representative experimental protocol for an LC-MS/MS method, based on established methodologies.

Objective: To quantify the concentration of nicotinic acid and nicotinuric acid in human plasma.

Internal Standard: this compound

4.1. Sample Preparation

-

Thawing: Allow frozen human plasma samples to thaw at room temperature.

-

Spiking: To 100 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent). For calibration standards and quality control samples, also add 50 µL of the respective working solutions of unlabeled nicotinic acid and nicotinuric acid.

-

Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

4.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable column for separating polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a C18 column, can be used.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate. For example, methanol-2 mM ammonium acetate (3:97, v/v).

-

Flow Rate: A typical flow rate is around 1 mL/min, which may be split before entering the mass spectrometer.

-

Injection Volume: 40 µL.

-

Elution: Isocratic elution is often sufficient for this analysis.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for both nicotinic acid and nicotinuric acid, as it readily forms deprotonated molecules.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For instance:

-

Nicotinic Acid: m/z 122.0 -> 78.0

-

Nicotinuric Acid: m/z 178.7 -> 78.0

-

This compound (Internal Standard): m/z 182.7 -> 82.0 (theoretical, based on the d4 label on the pyridine ring which fragments)

-

-

4.3. Data Analysis

The concentration of nicotinic acid and nicotinuric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting these ratios against the known concentrations of the calibration standards. The concentrations in the unknown samples are then interpolated from this curve.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nicotinuric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nicotinuric Acid-d4, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. The guide details the synthetic pathway, experimental protocols, and the principles of its application in isotopic labeling.

Introduction to this compound and Isotopic Labeling

Nicotinuric acid is a primary metabolite of nicotinic acid (Niacin, Vitamin B3), formed through the conjugation of nicotinic acid with glycine.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of nicotinuric acid in biological matrices.[3] The incorporation of four deuterium atoms (d4) on the pyridine ring introduces a known mass shift, allowing for precise differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures accurate and reliable quantification in pharmacokinetic and metabolic studies.[4][5]

Isotopic labeling with stable isotopes like deuterium (²H) is a powerful technique in drug development and metabolic research. The increased mass of deuterium allows for the differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially altering the metabolic profile of a drug. In the context of this compound, its primary utility lies in its role as a stable isotope-labeled internal standard.

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of commercially available Nicotinic Acid-d4 with glycine. The deuterium labels are located on the aromatic pyridine ring of the nicotinic acid moiety.

Starting Materials and Reagents

A critical starting material for this synthesis is Nicotinic Acid-d4, where the four hydrogen atoms on the pyridine ring are replaced with deuterium. This isotopically labeled precursor is commercially available from various suppliers.

Table 1: Properties of Starting Material - Nicotinic Acid-d4

| Property | Value | Reference |

| Synonyms | Niacin-d4, Vitamin B3-d4, Pyridine-3-carboxylic acid-2,4,5,6-d4 | |

| CAS Number | 66148-15-0 | |

| Molecular Formula | C₆HD₄NO₂ | |

| Molecular Weight | 127.13 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | White to off-white powder |

Synthetic Scheme

The core of the synthesis involves the formation of an amide bond between the carboxylic acid group of Nicotinic Acid-d4 and the amino group of glycine. This is a standard peptide coupling reaction, which can be facilitated by a variety of coupling reagents. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Nicotinic Acid-d4 (1.0 eq)

-

Glycine (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

N-hydroxysuccinimide (NHS) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nicotinic Acid-d4 (1.0 eq) and N-hydroxysuccinimide (1.5 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

-

In a separate flask, dissolve glycine (1.2 eq) in a minimal amount of water and add it to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: Representative Quantitative Data for this compound Synthesis

| Parameter | Expected Value |

| Yield | 75-85% |

| Isotopic Purity | >98% |

| Chemical Purity (by HPLC) | >99% |

| Appearance | White crystalline solid |

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The expected molecular weight for this compound is 184.19 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons on the pyridine ring and the presence of protons on the glycine moiety.

-

²H NMR: To confirm the presence and positions of the deuterium labels.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Application in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative bioanalysis.

Logical Workflow for Isotope Dilution Mass Spectrometry

Caption: Use of this compound in quantitative analysis.

By adding a known amount of this compound to a biological sample, any sample loss during extraction and analysis will affect both the analyte and the internal standard equally. The ratio of the mass spectrometry signal of the endogenous nicotinuric acid to that of the added this compound allows for precise and accurate quantification.

Conclusion

The synthesis of this compound from commercially available Nicotinic Acid-d4 and glycine is a straightforward process utilizing standard peptide coupling methodologies. The resulting isotopically labeled compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics, enabling accurate and reliable quantification of nicotinuric acid in various biological matrices. This guide provides the necessary theoretical and practical information for the successful synthesis and application of this important analytical standard.

References

Technical Guide: Physical and Chemical Properties of Nicotinuric Acid-d4

This technical guide provides an in-depth overview of the physical and chemical properties of Nicotinuric Acid-d4, a deuterated isotopologue of nicotinuric acid. This document is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled compounds for quantitative analysis.

Core Properties and Specifications

This compound is the deuterium-labeled form of nicotinuric acid, which is a primary metabolite of nicotinic acid (niacin or Vitamin B3).[1][2] Its structure incorporates four deuterium atoms on the pyridine ring, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.[1][3]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | N-[(3-Pyridinyl-d4)carbonyl]glycine | [2] |

| Synonyms | N-(Nicotinoyl)-d4-glycine, 2-(Nicotinylamino-d4)acetic Acid | |

| CAS Number | 1216737-36-8 | |

| Molecular Formula | C₈H₄D₄N₂O₃ | |

| Molecular Weight | 184.19 g/mol | |

| Appearance | Solid powder | |

| Solubility | DMSO: 100 mg/mL (542.92 mM), H₂O: 1.56 mg/mL (8.47 mM) (ultrasonic assistance may be needed) | |

| Storage | Recommended long-term storage at -80°C for up to 6 months or -20°C for 1 month. |

Metabolic Pathway of Nicotinic Acid

Nicotinuric acid is an acyl glycine and a significant metabolite of nicotinic acid. The metabolic conversion involves the conjugation of nicotinic acid with glycine. This biotransformation primarily occurs in the liver. Understanding this pathway is crucial for interpreting data from pharmacokinetic and metabolic studies where this compound is used as a tracer or internal standard.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the precise quantification of endogenous nicotinuric acid in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

General Experimental Workflow for Quantification

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.

Method for Simultaneous Determination in Plasma

A published method for the simultaneous determination of niacin and its metabolites in human plasma utilizes LC-MS/MS. While the specific details for nicotinuric acid are part of a broader method, a general protocol can be outlined:

-

Sample Preparation : A small volume of plasma (e.g., 100 µL) is deproteinized, often using a solvent like acetonitrile. This compound is added as the internal standard before this step.

-

Chromatography : Separation is achieved on a suitable column, such as a C18 or a cyano-based column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly used.

-

Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in electrospray ionization (ESI) positive mode. The analysis is carried out in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both nicotinuric acid and this compound.

Safety and Handling

This compound is intended for research use only and should be handled by qualified personnel trained in laboratory procedures. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a critical tool for researchers in the fields of metabolomics, pharmacology, and clinical chemistry. Its well-defined physical and chemical properties, combined with its role as a stable isotope-labeled internal standard, enable the accurate and reliable quantification of nicotinuric acid. This facilitates a deeper understanding of niacin metabolism, its role in various physiological and pathological states, and the pharmacokinetics of related therapeutic agents.

References

Nicotinuric Acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nicotinuric Acid-d4, a key isotopically labeled metabolite of Niacin (Vitamin B3). This document details its chemical properties, outlines a representative experimental protocol for its use in bioanalytical applications, and illustrates relevant biochemical and analytical workflows.

Core Data Presentation

The fundamental quantitative data for this compound is summarized in the table below.

| Parameter | Value | Source(s) |

| CAS Number | 1216737-36-8 | [1][2][3] |

| Molecular Formula | C₈H₄D₄N₂O₃ | [1][2] |

| Molecular Weight | 184.19 g/mol | |

| Synonyms | N-[(3-Pyridinyl-d4)carbonyl]glycine, N-(Nicotinoyl-d4)-glycine |

Metabolic Pathway of Parent Compound: Nicotinic Acid

Nicotinuric acid is the major catabolic product of nicotinic acid (niacin). Niacin is a crucial vitamin that is converted in the body to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous metabolic reactions. When nicotinic acid is present in excess, it is conjugated with glycine in the liver to form nicotinuric acid, which is then excreted in the urine. This metabolic process is a key pathway for the clearance of pharmacological doses of niacin.

Metabolic fate of excess Nicotinic Acid.

Experimental Protocols

Plausible Synthesis of this compound

Starting Materials:

-

Nicotinic Acid-d4 (commercially available)

-

Glycine ethyl ester hydrochloride

-

A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reagents for ester hydrolysis (e.g., Lithium hydroxide in a THF/water mixture)

General Procedure:

-

Amide Coupling: To a solution of Nicotinic Acid-d4 in an appropriate anhydrous solvent (e.g., DCM), add the coupling agent (e.g., EDC, ~1.2 equivalents). Stir for a few minutes at room temperature.

-

Add Glycine ethyl ester hydrochloride (~1.0 equivalent) and a non-nucleophilic base (e.g., TEA, ~2.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would be worked up by washing with dilute acid, dilute base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and evaporation of the solvent under reduced pressure.

-

The resulting crude this compound ethyl ester would be purified by column chromatography.

-

Ester Hydrolysis (Deprotection): The purified ester would then be dissolved in a solvent mixture such as THF and water.

-

An aqueous solution of a base like lithium hydroxide (~1.5 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The reaction is then acidified to a pH of ~3-4 with dilute HCl, and the product, this compound, is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried, filtered, and concentrated to yield the final product.

Bioanalytical Quantification of Nicotinic Acid and Nicotinuric Acid in Human Plasma using LC-MS/MS

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of nicotinic acid and its metabolite, nicotinuric acid, in biological matrices. The following is a representative protocol based on established methodologies.

Objective: To determine the concentration of nicotinic acid and nicotinuric acid in human plasma samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a small volume (e.g., 10 µL) of a working solution of the internal standard, this compound, in a suitable solvent like methanol.

-

Vortex the mixture briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 or C8 column (e.g., Zorbax 300SB-C₈, 250 mm × 4.6 mm, 5 µm) is often suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate or 0.1% formic acid in water). The specific ratio (e.g., 3:97 v/v methanol:ammonium acetate) and gradient will depend on the column and desired separation.

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 40 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode, depending on which provides better sensitivity for the analytes. Negative ion mode is often effective.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

Nicotinic Acid: m/z 122.1 → 78.1

-

Nicotinuric Acid: m/z 179.1 → 135.1

-

This compound (IS): m/z 183.1 → 139.1 (hypothetical, exact masses may vary slightly)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for each transition.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of nicotinic acid and nicotinuric acid, along with a constant concentration of the this compound internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

-

Mandatory Visualization: Bioanalytical Workflow

The following diagram illustrates the logical workflow for the quantification of nicotinic acid and nicotinuric acid in a biological sample using this compound as an internal standard.

LC-MS/MS bioanalytical workflow.

References

- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of nicotinic-5-2H acid from 5-bromonicotinic acid | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Nicotinuric Acid-d4: Certificate of Analysis, Purity, and Experimental Applications

This technical guide provides comprehensive information on Nicotinuric Acid-d4 for researchers, scientists, and professionals in drug development. It covers the certificate of analysis, purity determination, experimental protocols, and relevant biological pathways.

Certificate of Analysis and Purity

This compound is a deuterated form of Nicotinuric Acid, the major metabolite of nicotinic acid (Niacin or Vitamin B3). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous nicotinuric acid in biological samples. The quality and purity of this compound are critical for its use in research and are detailed in the Certificate of Analysis (CoA) provided by suppliers.

Table 1: Typical Certificate of Analysis for this compound

| Parameter | Specification | Typical Method |

| Appearance | White to Off-White Solid | Visual Inspection |

| Chemical Formula | C₈H₄D₄N₂O₃ | - |

| Molecular Weight | 184.19 g/mol | Mass Spectrometry |

| Identification | Conforms to structure | ¹H-NMR, MS, IR |

| Chromatographic Purity | ≥98% | HPLC |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | - |

Table 2: Summary of Purity Data from Various Suppliers

| Supplier/Product | Purity Specification | Method |

| Nicotinamide-d4 (LGC)[1] | >95% Purity, 100.00% HPLC Purity (210 nm) | HPLC |

| Nicotinic Acid-d4 (Sigma) | ≥98% (CP) | - |

| Nicotinic Acid-d4 (Clearsynth)[2] | Not less than 99% | HPLC |

| This compound (BDG)[3] | Target HPLC purity >98% | HPLC |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below is a detailed protocol for the simultaneous determination of nicotinic acid, niacinamide, and nicotinuric acid in human plasma using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Quantification of Nicotinuric Acid in Human Plasma by LC-MS[4]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify 1 mL of human plasma.

-

Apply the acidified plasma to a solid-phase extraction cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (including nicotinuric acid) and the internal standard (this compound).

-

-

LC-MS Analysis:

-

Chromatography: High-Performance Liquid Chromatography (HPLC).

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Ions Monitored:

-

Nicotinuric Acid: m/z 181.0

-

This compound: m/z 185.0 (expected)

-

Niacin: m/z 124.3

-

Niacinamide: m/z 123.3

-

-

-

-

Quantification:

-

The concentration of endogenous nicotinuric acid is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Table 3: LC-MS Method Parameters for Nicotinuric Acid Analysis

| Parameter | Value |

| Sample Volume | 1 mL plasma |

| Lower Limit of Quantification | 50.0 ng/mL |

| Calibration Range | 50.0 - 750 ng/mL |

| Precision and Accuracy | Better than 15% |

| Extraction Recovery | 86 - 89% |

| Total Run Time | 7 minutes between injections |

Metabolic and Signaling Pathways

Nicotinic acid is metabolized in the body through two primary pathways: the formation of nicotinamide adenine dinucleotide (NAD) and the conjugation with glycine to form nicotinuric acid. Nicotinuric acid is considered a major catabolic product of nicotinic acid, and its excretion can be used as an indicator of nicotinic acid biotransformation in the liver.

Metabolic pathway of Nicotinic Acid to Nicotinuric Acid.

Nicotinic acid also plays a role in various signaling pathways. It has been shown to inhibit vascular inflammation through a SIRT1-dependent pathway. Additionally, it regulates glucose and lipid metabolism via lipid-independent pathways, including the NAD-sirtuin pathway and by interacting with receptors such as GPR109A and TRPV1.

Nicotinic Acid's anti-inflammatory signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the quantification of nicotinuric acid in a biological sample using this compound as an internal standard.

Workflow for quantification of Nicotinuric Acid.

References

The Role of Nicotinuric Acid-d4 in Advancing Niacin Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Nicotinuric Acid-d4 in the nuanced study of niacin (Vitamin B3) metabolism. As a stable isotope-labeled internal standard, this compound is instrumental for precise and accurate quantification of nicotinuric acid, a key metabolite of niacin, using isotope dilution mass spectrometry. This guide details the metabolic pathways of niacin, outlines comprehensive experimental protocols for the quantification of its metabolites, presents key quantitative data from pharmacokinetic and analytical validation studies, and illustrates the underlying scientific workflows and pathways through detailed diagrams.

Introduction to Niacin Metabolism and the Significance of Nicotinuric Acid

Niacin, in its various forms, is a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic reactions. The metabolism of niacin is complex, involving two primary pathways: the amidation pathway leading to nicotinamide and its subsequent metabolites, and the conjugation pathway resulting in the formation of nicotinuric acid (NUA). The formation of nicotinuric acid, the glycine conjugate of niacin, is a significant route of niacin disposition, particularly after administration of immediate-release niacin formulations.

Understanding the pharmacokinetics of niacin and the formation of its metabolites is critical for the development of niacin-based therapies for dyslipidemia and for assessing nutritional status. This compound, as a deuterated analog of the endogenous metabolite, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use allows for the correction of matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative data.

Niacin Metabolic Pathway

Niacin undergoes extensive metabolism in the liver. The two main pathways are the conjugation pathway and the amidation pathway. The conjugation pathway directly combines nicotinic acid with glycine to form nicotinuric acid. The amidation pathway first converts nicotinic acid to nicotinamide, which is then incorporated into NAD. Excess nicotinamide is further metabolized to other products.

Understanding Nicotinuric Acid-d4: A Technical Guide to its Role as a Metabolite of Vitamin B3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid, a significant metabolite of Vitamin B3 (niacin), is gaining prominence in biomedical research as a potential biomarker for metabolic syndrome.[1][2][3] Its deuterated isotopologue, Nicotinuric Acid-d4, serves as an indispensable tool for the accurate quantification of nicotinuric acid in biological matrices. This technical guide provides an in-depth overview of this compound, detailing its place in the metabolic pathway of Vitamin B3, its application as an internal standard in analytical methodologies, and the clinical significance of its unlabeled counterpart.

The Metabolic Fate of Vitamin B3: Formation of Nicotinuric Acid

Vitamin B3, in the form of nicotinic acid and nicotinamide, is crucial for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[4] The metabolism of excess nicotinic acid primarily occurs in the liver through two main pathways: the amidation pathway leading to nicotinamide and its derivatives, and the conjugation pathway.[5]

The formation of nicotinuric acid is the primary outcome of the conjugation pathway, where nicotinic acid is conjugated with the amino acid glycine. This biotransformation is considered a major catabolic route for nicotinic acid.

Below is a diagram illustrating the metabolic conversion of Nicotinic Acid to Nicotinuric Acid.

References

- 1. Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinuric acid: a potential marker of metabolic syndrome through a metabolomics-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Nicotinuric Acid-d4 for Researchers and Drug Development Professionals

Introduction

Nicotinuric Acid-d4 is a deuterated form of Nicotinuric Acid, a metabolite of Niacin (Vitamin B3). Its application as an internal standard in bioanalytical studies is crucial for the accurate quantification of nicotinuric acid in various biological matrices. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in experimental protocols, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

Commercial Suppliers and Availability

The procurement of high-quality stable isotope-labeled standards is a critical first step in any quantitative bioanalytical workflow. Several commercial suppliers offer this compound for research and development purposes. While pricing and real-time availability are subject to change and often require direct inquiry or institutional login, the following table summarizes key information from various suppliers to aid in the selection process.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Purity | Notes |

| Simson Pharma Limited | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Certificate of Analysis available upon request. | Offers custom synthesis. |

| Santa Cruz Biotechnology, Inc. [1] | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Not specified on the product page; a Certificate of Analysis for lot-specific data is mentioned. | Labeled metabolite of niacin. |

| Pharmaffiliates | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Certificate of Analysis with IR, NMR, MS spectra, and HPLC chromatogram is mentioned. | |

| Veeprho | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Not specified; described as a deuterium-labeled analog of Nicotine. | Used as an internal standard in analytical and pharmacokinetic research. |

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

Synthesis of Nicotinuric Acid

Nicotinuric acid is synthesized in the body, primarily in the liver, through the conjugation of nicotinic acid with the amino acid glycine. This enzymatic reaction is a key step in the metabolism of niacin.

Enzymatic Synthesis Pathway

Below is a diagram illustrating the key metabolic pathway involving nicotinic acid.

Experimental Protocols: Quantification of Nicotinuric Acid using LC-MS/MS

This compound is an ideal internal standard for the quantification of endogenous nicotinuric acid in biological samples due to its similar chemical and physical properties to the analyte, with the key difference being its mass. This allows for the correction of variability during sample preparation and analysis.

Workflow for LC-MS/MS Analysis with an Internal Standard

The general workflow for using an internal standard in an LC-MS/MS experiment is depicted below.

Detailed Methodology for Quantification in Human Plasma

The following protocol is adapted from established methods for the quantification of niacin and its metabolites in human plasma.

1. Sample Preparation

-

Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and QC samples by spiking known concentrations of nicotinuric acid into blank human plasma.

-

Internal Standard Spiking: To an aliquot of plasma sample, standard, or QC, add a fixed amount of this compound solution (e.g., in methanol).

-

Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile. Vortex mix the samples.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube or a 96-well plate for analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Nicotinuric Acid: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor and product ions will have a mass shift of +4 Da compared to the unlabeled analyte.

-

-

3. Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the nicotinuric acid to the this compound internal standard against the known concentrations of the calibration standards.

-

Quantification: Determine the concentration of nicotinuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of niacin metabolism. Its commercial availability, coupled with well-established analytical methodologies, enables the accurate and precise measurement of nicotinuric acid in complex biological matrices. The use of this stable isotope-labeled internal standard is critical for generating reliable pharmacokinetic and metabolic data, thereby supporting the advancement of research in nutrition, disease diagnostics, and drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nicotinuric Acid in Human Plasma using Nicotinuric Acid-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotinuric acid in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Nicotinuric Acid-d4, is employed.[1][2] This method is ideal for clinical research, pharmacokinetic studies, and drug development applications requiring reliable bioanalysis. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation.

Introduction

Nicotinuric acid is a primary metabolite of niacin (Vitamin B3), formed through the conjugation of nicotinic acid with glycine.[3][4] The quantification of nicotinuric acid in biological matrices is crucial for understanding the pharmacokinetics of niacin and its derivatives, which are often administered in high doses for the treatment of dyslipidemia.[5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-eluting, chemically analogous standard effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to superior data quality. This application note provides a comprehensive protocol for the accurate and precise measurement of nicotinuric acid in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Nicotinuric Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Human Plasma (drug-free)

-

Ultrapure Water

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1100 system or equivalent)

-

Tandem Mass Spectrometer (e.g., AB Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of nicotinuric acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture.

Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |

| Nicotinuric Acid | 181.1 | 79.0 |

| This compound | 185.1 | 83.0 |

Results and Discussion

This LC-MS/MS method demonstrated excellent performance for the quantification of nicotinuric acid in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Quantitative Performance

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the tables below.

Table 1: Calibration Curve for Nicotinuric Acid

| Parameter | Result |

| Linear Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 15 | < 5% | < 6% | 95 - 105% |

| Medium | 150 | < 4% | < 5% | 97 - 103% |

| High | 800 | < 3% | < 4% | 98 - 102% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 15 | ~85% | < 10% |

| High | 800 | ~88% | < 8% |

Visualizations

Caption: Experimental workflow for the quantification of nicotinuric acid.

Caption: Simplified metabolic pathway of nicotinic acid to nicotinuric acid.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and precise workflow for the quantification of nicotinuric acid in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and pharmaceutical research. The superior performance characteristics underscore the importance of using a stable isotope-labeled internal standard for robust bioanalytical assays.

References

Application Notes: Quantification of Nicotinic Acid in Human Plasma using a Validated LC-MS/MS Method with Nicotinuric Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (Niacin), a B vitamin, is crucial for the synthesis of coenzymes NAD and NADP. In pharmacology, high doses of nicotinic acid are utilized for its lipid-modulating properties, specifically in treating dyslipidemia. Accurate quantification of nicotinic acid in biological matrices is therefore essential for pharmacokinetic studies, clinical trial monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nicotinic acid in human plasma, employing Nicotinuric Acid-d4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.

Principle

This method utilizes a protein precipitation technique for sample preparation, followed by chromatographic separation on a C8 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard, Nicotinic Acid-d4, which co-elutes with the analyte, effectively compensates for variations in sample processing and instrument response.[1]

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of nicotinic acid in human plasma.

Caption: Experimental workflow for nicotinic acid quantification.

Detailed Experimental Protocol

This protocol is based on a validated method for the simultaneous quantification of niacin and its metabolite nicotinuric acid in human plasma.[2]

Materials and Reagents

-

Nicotinic Acid (analytical standard)

-

This compound (internal standard)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Drug-free human plasma

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicotinic acid and this compound in a 50:50 (v/v) methanol-water mixture. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of nicotinic acid by diluting the stock solution with a 50:50 (v/v) methanol-water mixture to achieve the desired calibration curve concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1000 ng/mL.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 250 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis.

| Parameter | Setting |

| Liquid Chromatography | |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)[2] |

| Mobile Phase | Methanol : 2 mM Ammonium Acetate (3:97, v/v)[2] |

| Flow Rate | 1 mL/min (with a 1:1 split) |

| Injection Volume | 40 µL |

| Column Temperature | Ambient |

| Run Time | 4.5 minutes |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nicotinic Acid) | m/z 122.0 → m/z 78.0 |

| MRM Transition (this compound) | m/z 182.1 → m/z 78.0 (projected) |

| Declustering Potential (DP) | -30 V (for Nicotinic Acid) |

| Collision Energy (CE) | -17 eV (for Nicotinic Acid) |

Note: The MRM transition for this compound is projected based on the fragmentation of nicotinuric acid (m/z 178.7 → m/z 78.0) and the mass difference due to deuteration. Optimal DP and CE for the internal standard should be determined empirically.

Quantitative Data and Method Performance

The performance of the analytical method is summarized in the following tables, based on a validated study.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Nicotinic Acid | 5 - 800 | > 0.995 |

Precision and Accuracy

| Analyte | QC Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%RE) |

| Nicotinic Acid | 10 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 |

| 60 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 | |

| 600 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 |

Recovery

| Analyte | QC Concentration (ng/mL) | Mean Extraction Recovery (%) |

| Nicotinic Acid | 10 | 89.7 ± 2.5 |

| 60 | 93.3 ± 6.3 | |

| 600 | 90.4 ± 5.4 |

Nicotinic Acid Metabolism

The following diagram illustrates the primary metabolic pathway of nicotinic acid leading to the formation of nicotinuric acid.

Caption: Metabolic conversion of nicotinic acid to nicotinuric acid.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nicotinic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications in the field of drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Method Development for the Quantification of Nicotinuric Acid-d4 in Human Plasma using LC-MS/MS

Application Note and Protocol

Introduction

Nicotinic acid (Niacin, Vitamin B3) is an essential human nutrient that, at pharmacological doses, is used to treat dyslipidemia.[1] Its primary route of metabolism involves conjugation with glycine to form nicotinuric acid.[2] Monitoring the levels of nicotinic acid and its metabolites is crucial for understanding its pharmacokinetics and therapeutic efficacy. Stable isotope-labeled internal standards, such as Nicotinuric Acid-d4, are essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variability in sample processing.

This document provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantitative analysis of this compound in human plasma. This method is intended for researchers, scientists, and professionals in the field of drug development and clinical research.

Signaling Pathway

Nicotinic acid is primarily metabolized in the liver through two main pathways: a high-affinity amidation pathway and a low-capacity conjugation pathway.[3] In the conjugation pathway, nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA).[3]

Figure 1: Metabolic pathway of Nicotinic Acid to Nicotinuric Acid.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma samples is depicted below. The process begins with the collection of plasma samples, followed by sample preparation involving protein precipitation with an internal standard. The extracted samples are then analyzed by LC-MS/MS, and the resulting data is processed for quantification.

Figure 2: Experimental workflow for this compound analysis.

Materials and Methods

Chemicals and Reagents

-

This compound (Internal Standard, IS)

-

Nicotinuric Acid (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatography system (e.g., Agilent 1100 series or equivalent)

-

Tandem Mass Spectrometer (e.g., API 3000 or equivalent)

-

Analytical column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent

Experimental Protocols

Preparation of Standard and Quality Control Samples

Stock solutions of Nicotinuric Acid and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solutions with a methanol-water mixture (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 5 |

| Calibration Standard 2 | 10 |

| Calibration Standard 3 | 20 |

| Calibration Standard 4 | 60 |

| Calibration Standard 5 | 200 |

| Calibration Standard 6 | 600 |

| Calibration Standard 7 | 800 |

| Quality Control Low (LQC) | 10 |

| Quality Control Mid (MQC) | 60 |

| Quality Control High (HQC) | 600 |

Table 1: Concentrations of Calibration Standards and Quality Control Samples.

Sample Preparation

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (e.g., 1000 ng/mL in acetonitrile).

-

Add 350 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Zorbax 300SB-C8, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: Methanol |

| Gradient | Isocratic: 97% A, 3% B |

| Flow Rate | 1.0 mL/min (with 1:1 split) |

| Injection Volume | 40 µL |

| Column Temperature | Ambient |

| Run Time | 4.5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Nicotinuric Acid) | m/z 180.0 -> 78.0 |

| MRM Transition (this compound) | m/z 184.0 -> 82.0 |

| Declustering Potential (DP) | Analyte specific, to be optimized |

| Collision Energy (CE) | Analyte specific, to be optimized |

Table 2: LC-MS/MS Parameters.

Data Analysis and Method Validation

Data acquisition and processing are performed using the instrument's software. The concentration of Nicotinuric Acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

The method should be validated according to the US FDA guidelines for bioanalytical method development, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the initial concentration |

Table 3: Bioanalytical Method Validation Acceptance Criteria.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The described sample preparation technique is straightforward, and the chromatographic conditions allow for a rapid analysis time. This method is suitable for use in pharmacokinetic studies and other clinical research applications involving nicotinic acid.

References

Application Note: Quantitative Analysis of Nicotinuric Acid-d4 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Nicotinuric acid is the primary glycine conjugate of nicotinic acid (Niacin, Vitamin B3) and serves as a key metabolite in its biotransformation pathway.[1] Accurate quantification of nicotinic acid and its metabolites is crucial for pharmacokinetic studies, nutritional assessments, and understanding metabolic disorders.[2][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of these compounds, gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive alternative, particularly when appropriate sample derivatization is employed to enhance analyte volatility.[4][5]

This application note details a comprehensive GC-MS method for the determination of Nicotinuric Acid-d4 in human plasma. This compound is often used as an internal standard for the quantification of endogenous nicotinuric acid. The protocol described herein employs a solid-phase extraction (SPE) for sample clean-up, followed by a two-step derivatization process to improve the chromatographic properties of the analyte for GC-MS analysis.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of nicotinic acid and its metabolites from biological matrices.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution (10 µg/mL in methanol)

-

1% Formic acid in water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Isolute SCX SPE columns

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 1 mL of plasma sample, add 25 µL of the this compound internal standard working solution.

-

Add 1 mL of 1% formic acid and vortex for 30 seconds.

-

Condition the SPE column by passing 2 mL of methanol followed by 1 mL of 1% formic acid.

-

Load the plasma sample onto the conditioned SPE column.

-

Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane.

-

Dry the column under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

2. Derivatization

To enhance volatility for GC-MS analysis, a two-step derivatization process involving esterification followed by acylation is proposed.

-

Materials:

-

Dried sample extract from SPE

-

200 µL of 2% (v/v) sulfuric acid in methanol

-

100 µL of trifluoroacetic anhydride (TFAA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

To the dried sample extract, add 200 µL of 2% sulfuric acid in methanol.

-

Heat the mixture at 60°C for 30 minutes to form the methyl ester.

-

Cool the sample to room temperature and add 100 µL of TFAA.

-

Heat at 60°C for an additional 15 minutes to acylate the amide nitrogen.

-

Cool the sample, add 1 mL of ethyl acetate, and neutralize with saturated sodium bicarbonate solution.

-

Vortex and centrifuge. Transfer the upper organic layer to a clean vial for GC-MS analysis.

-

3. GC-MS Analysis

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

-

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Nicotinuric Acid derivative (quantifier): [Proposed m/z]

-

Nicotinuric Acid derivative (qualifier): [Proposed m/z]

-

This compound derivative (quantifier): [Proposed m/z + 4]

-

This compound derivative (qualifier): [Proposed m/z + 4]

-

-

Data Presentation

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

|---|

| this compound | 10 - 1000 | y = mx + c | ≥ 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|

| Low QC | 30 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 300 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

|---|---|---|

| Low QC | 30 | > 80 |

| Mid QC | 300 | > 80 |

| High QC | 800 | > 80 |

Mandatory Visualization

References

- 1. Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Nicotinuric Acid-d4 Sample Preparation in Biological Matrices

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Analysis of nicotinuric acid, a primary metabolite of niacin (Vitamin B3), is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Nicotinuric Acid-d4, is essential for accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the sample preparation of this compound in biological matrices, intended for researchers, scientists, and drug development professionals.

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are designed to remove interfering substances from complex biological samples, such as plasma and urine, ensuring robust and reliable analytical results.

Introduction

This compound is the deuterated form of nicotinuric acid and is widely used as an internal standard in bioanalytical methods for the quantification of nicotinuric acid.[1] Proper sample preparation is a critical step to minimize matrix effects and achieve high sensitivity and accuracy in LC-MS/MS analysis. The choice of sample preparation technique depends on the desired level of cleanliness, sample volume, and throughput requirements.

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analytes of interest in the supernatant.[2]

Experimental Protocol:

-

To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).

-

Add 250 µL of cold acetonitrile to precipitate the proteins.[2]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Vortex for 30 seconds, and the sample is ready for injection into the LC-MS/MS system.

Diagram of Protein Precipitation Workflow:

Caption: Protein Precipitation Workflow for this compound Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte or interferences. Mixed-mode or ion-exchange SPE cartridges are often employed for the extraction of polar compounds like nicotinuric acid.

Experimental Protocol:

-

Spike 1 mL of blank plasma with the internal standard (this compound).

-

Add 1 mL of 1% formic acid to the sample.

-

Condition an Isolute SCX SPE column with 2 mL of methanol followed by 1 mL of 1% formic acid.

-

Load the pre-treated plasma sample onto the SPE column.

-

Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane.

-

Dry the column under vacuum.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonia in methanol).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Diagram of Solid-Phase Extraction Workflow:

Caption: Solid-Phase Extraction Workflow for this compound Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar compounds like nicotinuric acid, derivatization might be necessary to improve extraction efficiency into an organic solvent. However, direct extraction protocols have also been developed.

Experimental Protocol:

-

To a 250 µL aliquot of urine, add 40 µL of the internal standard solution (this compound).

-

Add 50 µL of 5 N sodium hydroxide to basify the sample.

-

Add 1.5 mL of an organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

-

Transfer 1 mL of the organic phase to a new tube.

-

Add 10 µL of 0.25 N hydrochloric acid.

-

Evaporate the organic solvent to dryness at 35°C under a gentle stream of nitrogen.

-

Reconstitute the dried extract with 200 µL of water.

-

The sample is now ready for LC-MS/MS analysis.

Diagram of Liquid-Liquid Extraction Workflow:

Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.

Quantitative Data Summary

The performance of sample preparation methods is evaluated based on recovery and matrix effect. The following tables summarize quantitative data from studies analyzing nicotinic acid and its metabolites.

Table 1: Recovery Data for Protein Precipitation

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | ± SD |

| Niacin | 10 | 89.7 | 2.5 |

| 60 | 93.3 | 6.3 | |

| 600 | 90.4 | 5.4 | |

| Nicotinuric Acid | 10 | 100.7 | 7.3 |

| 60 | 103.0 | 7.1 | |

| 600 | 98.3 | 2.4 | |

| 5-FU (IS) | - | 90.2 | 3.7 |

| Data from a study using protein precipitation with acetonitrile for the analysis of Niacin and Nicotinuric Acid in human plasma. |

Table 2: Recovery Data for Solid-Phase Extraction

| Analyte | Mean Recovery (%) |

| Niacin | 86 - 89 |

| Niacinamide | 86 - 89 |

| Nicotinuric Acid | 86 - 89 |

| Data from a study using solid-phase extraction for the simultaneous determination of Niacin, Niacinamide, and Nicotinuric Acid in human plasma. |

| Analyte | Mean Recovery (%) |

| Nicotinic Acid | 92.9 |

| Nicotinamide | 95.8 |

| Nicotinuric Acid | 87.8 |

| Data from a study using solid-phase extraction in combination with ion-paired reversed-phase HPLC. |

Table 3: Matrix Effect Data for Protein Precipitation

| Analyte | Concentration (ng/mL) | Relative Matrix Effect (%) |

| Niacin | 10 | 80.0 - 84.4 |

| 60 | 83.1 - 96.5 | |

| 600 | 80.8 - 91.2 | |

| Nicotinuric Acid | 10 | 81.7 - 96.2 |

| 60 | 85.3 - 99.3 | |

| 600 | 83.5 - 96.6 | |

| Data from a study indicating that matrix effects had no practical effect on the quantification of Niacin and Nicotinuric Acid. |

Conclusion

The choice of sample preparation technique for this compound analysis is dependent on the specific requirements of the assay. Protein precipitation offers a high-throughput solution, while solid-phase extraction provides superior sample cleanup, leading to reduced matrix effects and potentially higher sensitivity. Liquid-liquid extraction is another viable option, particularly for urine samples. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust bioanalytical methods for the quantification of nicotinuric acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Nicotinuric Acid-d4 in Pharmacokinetic Studies of Niacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient and a widely used therapeutic agent for treating dyslipidemia.[1][2][3][4] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety and efficacy. Nicotinuric acid is a primary metabolite of niacin, and its quantification provides valuable insights into niacin's metabolic fate.[5] Stable isotope-labeled internal standards are indispensable for accurate bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nicotinuric Acid-d4, a deuterated analog of nicotinuric acid, serves as an ideal internal standard for the precise and accurate quantification of nicotinuric acid in biological matrices during pharmacokinetic studies of niacin. Its use minimizes variability from sample preparation and matrix effects, ensuring data reliability.

Application: Pharmacokinetic Profiling of Niacin

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of nicotinuric acid in biological samples such as plasma and urine. This enables the detailed characterization of niacin's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. By accurately measuring the concentration of the nicotinuric acid metabolite over time, researchers can determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters of Niacin and its Metabolites

The following table summarizes key pharmacokinetic parameters for niacin and its major metabolites, providing a reference for studies utilizing this compound for the quantification of nicotinuric acid.

| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| Niacin | 9.3 | 4.6 | 26.2 | 0.9 |

| Nicotinuric Acid (NUA) | - | 4.6 | - | 1.3 |

| Nicotinamide (NAM) | - | 8.6 | - | 4.3 |

| Nicotinamide-N-oxide (NNO) | - | 11.1 | - | - |

| N-methylnicotinamide (MNA) | - | - | - | 12.8 (urine) |

| N-methyl-2-pyridone-5-carboxamide (2PY) | - | - | - | 12.6 (urine) |